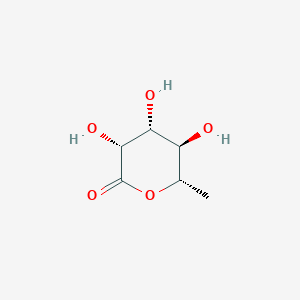
Rhamnono-1,5-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhamnono-1,5-lactone can be synthesized through the oxidation of L-rhamnose. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired lactone structure . One common method involves the use of bromine for the selective anomeric oxidation of unprotected aldoses .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of transition metal catalysts, such as palladium or gold, in the presence of a hydrogen acceptor, has been explored for efficient production . These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Rhamnono-1,5-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, or DMSO-based oxidizing systems.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of L-rhamnonate or other oxidized derivatives.
Reduction: Formation of L-rhamnitol or other reduced forms.
Substitution: Formation of substituted lactones or other derivatives.
Aplicaciones Científicas De Investigación
Rhamnono-1,5-lactone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Studied for its role in the L-rhamnose catabolic pathway and its interactions with various enzymes.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
Rhamnono-1,5-lactone exerts its effects through its involvement in the L-rhamnose catabolic pathway. It is metabolized by specific enzymes, leading to the formation of intermediates that participate in various biochemical reactions . The compound interacts with molecular targets such as L-rhamnose-responsive transcription factors and enzymes involved in the degradation of polysaccharides .
Comparación Con Compuestos Similares
- L-fucono-1,5-lactone
- D-arabino-1,4-lactone
- L-xylono-1,4-lactone
- D-lyxono-1,4-lactone
- L-galactono-1,4-lactone
Uniqueness: Rhamnono-1,5-lactone is unique due to its specific role in the L-rhamnose catabolic pathway and its distinct chemical structure. Unlike other similar lactones, it is involved in the degradation of L-rhamnose, a key component of plant cell wall polysaccharides . This specificity makes it a valuable compound for studying the metabolism of L-rhamnose and its related biochemical processes.
Propiedades
Fórmula molecular |
C6H10O5 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-one |
InChI |
InChI=1S/C6H10O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-5,7-9H,1H3/t2-,3-,4+,5+/m0/s1 |
Clave InChI |
ZVAHHEYPLKVJSO-QMKXCQHVSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H](C(=O)O1)O)O)O |
SMILES canónico |
CC1C(C(C(C(=O)O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


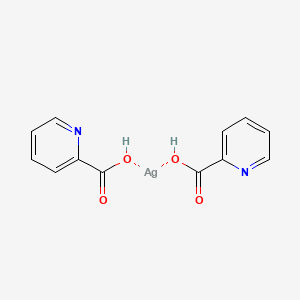
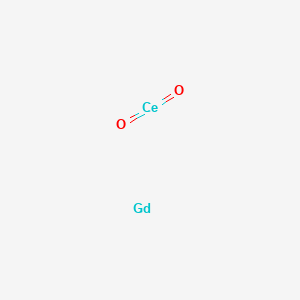
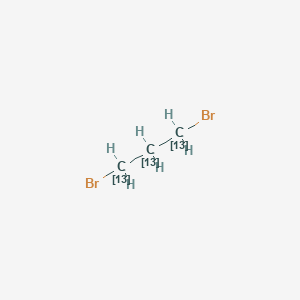

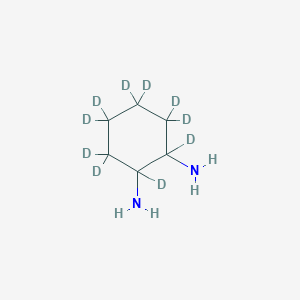
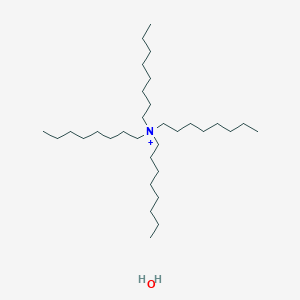
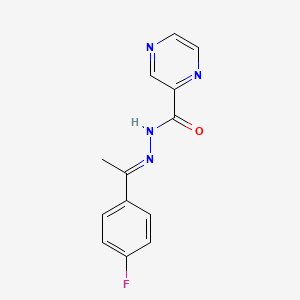
![1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12056621.png)

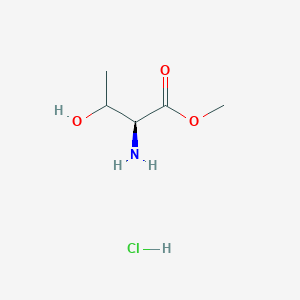
![1,3-dimethyl-8-[(3-oxobutan-2-yl)sulfanyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12056634.png)
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
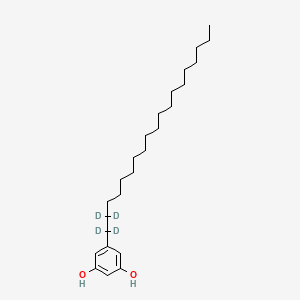
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)
